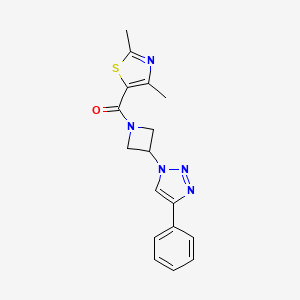

(2,4-二甲基噻唑-5-基)(3-(4-苯基-1H-1,2,3-三唑-1-基)氮杂环丁-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

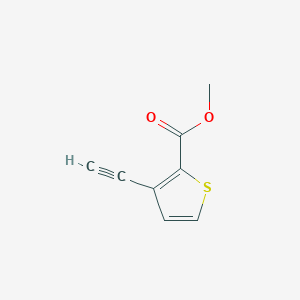

The compound contains several functional groups including a thiazole ring, a triazole ring, and an azetidine ring. Thiazoles and triazoles are both heterocyclic compounds, which are often found in various pharmaceuticals due to their diverse biological activities .

Molecular Structure Analysis

The compound’s structure is likely to be complex due to the presence of multiple rings and functional groups. The thiazole and triazole rings are five-membered rings with nitrogen and sulfur (thiazole) or nitrogen (triazole) atoms .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. Thiazoles and triazoles can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiazoles and triazoles are generally soluble in polar solvents .科学研究应用

Cytotoxic Activity

This compound has been investigated for its cytotoxic potential against various cancer cell lines. In a study, a library of substituted derivatives was synthesized and screened for in vitro cytotoxicity. Among these analogues, compound 10ec displayed the highest cytotoxicity with an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line . The compound’s ability to induce apoptosis in cancer cells makes it a promising candidate for further research.

Tubulin Polymerization Inhibition

Compound 10ec was also evaluated for its tubulin polymerization inhibition. Tubulin is a critical protein involved in microtubule assembly, which plays a crucial role in cell division and intracellular transport. By targeting the colchicine binding site of tubulin, this compound disrupts microtubule dynamics, affecting cell division and potentially inhibiting tumor growth .

Apoptosis Induction

Detailed biological studies, including acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assays, confirmed that compound 10ec induces apoptosis in BT-474 cells. Additionally, a clonogenic assay demonstrated concentration-dependent inhibition of colony formation by 10ec in BT-474 cells . These findings highlight its potential as an apoptosis-inducing agent.

Drug-Like Properties

In silico studies revealed that sulfonyl piperazine-integrated triazole conjugates, including compound 10ec, possess drug-like properties. These properties are essential for further drug development and optimization .

Other Cytotoxic Derivatives

Apart from compound 10ec, related derivatives have also shown promising cytotoxic activity. A separate study investigated novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones. These compounds exhibited in vitro cytotoxic efficiency with IC50 values ranging from 0.426 to 4.943 μM . Their potential applications in cancer therapy warrant further exploration.

Additional Research Opportunities

Given the compound’s intriguing properties, it may also be worth investigating its effects on other cellular processes, such as cell migration, angiogenesis, and immune response modulation. Additionally, exploring its potential as a scaffold for designing novel anticancer agents could yield exciting results.

作用机制

Target of Action

Compounds with similar structures, such as substituted (1-(benzyl)-1h-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, have been found to inhibit tubulin polymerization . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. They play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

Similar compounds have been found to induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. It involves a series of biochemical events leading to a characteristic cell morphology and death .

Biochemical Pathways

Similar compounds have been found to affect the cell cycle, specifically causing cell cycle arrest at the sub-g1 and g2/m phase . The cell cycle is a series of events that take place in a cell leading to its division and duplication. Disruption of the cell cycle can lead to cell death .

Result of Action

Similar compounds have been found to display cytotoxic activity against various cancer cell lines . Cytotoxicity is the quality of being toxic to cells. Compounds that are cytotoxic can kill cells, inhibit their proliferation, or disrupt their function .

属性

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS/c1-11-16(24-12(2)18-11)17(23)21-8-14(9-21)22-10-15(19-20-22)13-6-4-3-5-7-13/h3-7,10,14H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUJUKKQWUMOAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2422407.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2422412.png)

![1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2422418.png)

![1-(2,3-Dimethoxyphenyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2422420.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2422421.png)

![N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2422424.png)

![7-Methylene-5-azaspiro[3.4]octane hydrochloride](/img/structure/B2422426.png)

![5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2422430.png)